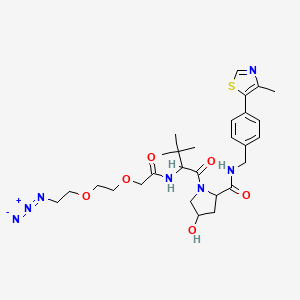
(S,R,S)-Ahpc-peg2-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-Ahpc-peg2-N3 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity. The presence of the azide group (N3) and the polyethylene glycol (PEG) linker makes it particularly useful in bioconjugation and click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-N3 typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Formation of the chiral center: This step involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Introduction of the PEG linker: Polyethylene glycol is attached to the chiral core through etherification or esterification reactions.
Azide group introduction: The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and rigorous quality control measures are essential to maintain the stereochemical purity and overall quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-Ahpc-peg2-N3 undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Reduction Reactions: Hydrogen gas and palladium catalysts.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S,R,S)-Ahpc-peg2-N3 is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to the biocompatibility of the PEG linker.
Industry: Applied in the development of new materials and surface modifications.
Wirkmechanismus
The mechanism of action of (S,R,S)-Ahpc-peg2-N3 is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can link various molecules together. This property is exploited in bioconjugation and drug delivery systems to create stable and functional complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,S,R)-Ahpc-peg2-N3: Similar structure but different stereochemistry.
(S,S,S)-Ahpc-peg2-N3: All stereocenters have the same configuration.
(R,R,R)-Ahpc-peg2-N3: All stereocenters have the opposite configuration.
Uniqueness
(S,R,S)-Ahpc-peg2-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the PEG linker also enhances its solubility and biocompatibility, making it particularly useful in biological and medical applications.
Eigenschaften
Molekularformel |
C28H39N7O6S |
|---|---|
Molekulargewicht |
601.7 g/mol |
IUPAC-Name |
1-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37) |
InChI-Schlüssel |
SDSUWMZOAFJCPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















